(6Z)-5-IMINO-6-[(1-{2-[2-(PROP-2-EN-1-YL)PHENOXY]ETHYL}-1H-INDOL-3-YL)METHYLIDENE]-2-(PROPAN-2-YL)-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE
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Overview
Description
(6Z)-5-IMINO-6-[(1-{2-[2-(PROP-2-EN-1-YL)PHENOXY]ETHYL}-1H-INDOL-3-YL)METHYLIDENE]-2-(PROPAN-2-YL)-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE is a complex heterocyclic compound. It features a unique structure that combines indole, thiadiazolo, and pyrimidinone moieties, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6Z)-5-IMINO-6-[(1-{2-[2-(PROP-2-EN-1-YL)PHENOXY]ETHYL}-1H-INDOL-3-YL)METHYLIDENE]-2-(PROPAN-2-YL)-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE typically involves a multi-step process. One efficient method is a one-pot synthesis that combines [3+3] cycloaddition, reduction, and deamination reactions . This method is advantageous due to its simplicity and high yield.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to ensure high yield and purity. Continuous flow reactors might be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms, potentially altering the electronic properties of the molecule.
Reduction: Removal of oxygen or addition of hydrogen atoms, which can affect the compound’s stability and reactivity.
Substitution: Replacement of one functional group with another, which can modify the compound’s biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce more saturated analogs.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural features and reactivity. It serves as a model compound for understanding the behavior of similar heterocyclic systems.
Biology
In biological research, this compound is investigated for its potential as a bioactive molecule. Its structural complexity allows it to interact with various biological targets, making it a candidate for drug discovery.
Medicine
In medicine, this compound is explored for its therapeutic potential. Its ability to modulate biological pathways could make it useful in treating diseases such as cancer or neurological disorders.
Industry
In industry, this compound might be used as a precursor for the synthesis of more complex molecules. Its unique structure could also make it valuable in materials science for developing new materials with specific properties.
Mechanism of Action
The mechanism of action of (6Z)-5-IMINO-6-[(1-{2-[2-(PROP-2-EN-1-YL)PHENOXY]ETHYL}-1H-INDOL-3-YL)METHYLIDENE]-2-(PROPAN-2-YL)-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 6-{4-[2-(2-allylphenoxy)ethoxy]-3-ethoxybenzylidene}-5-imino-2-(4-methylphenyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one
- 6-{4-[2-(2-allylphenoxy)ethoxy]-3-ethoxybenzylidene}-2-(2-chlorophenyl)-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one
Uniqueness
What sets (6Z)-5-IMINO-6-[(1-{2-[2-(PROP-2-EN-1-YL)PHENOXY]ETHYL}-1H-INDOL-3-YL)METHYLIDENE]-2-(PROPAN-2-YL)-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE apart is its combination of indole, thiadiazolo, and pyrimidinone moieties
Properties
Molecular Formula |
C28H27N5O2S |
---|---|
Molecular Weight |
497.6 g/mol |
IUPAC Name |
(6Z)-5-imino-2-propan-2-yl-6-[[1-[2-(2-prop-2-enylphenoxy)ethyl]indol-3-yl]methylidene]-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one |
InChI |
InChI=1S/C28H27N5O2S/c1-4-9-19-10-5-8-13-24(19)35-15-14-32-17-20(21-11-6-7-12-23(21)32)16-22-25(29)33-28(30-26(22)34)36-27(31-33)18(2)3/h4-8,10-13,16-18,29H,1,9,14-15H2,2-3H3/b22-16-,29-25? |
InChI Key |
QAJJFBHILSKQIJ-APUKAWEPSA-N |
Isomeric SMILES |
CC(C)C1=NN2C(=N)/C(=C/C3=CN(C4=CC=CC=C43)CCOC5=CC=CC=C5CC=C)/C(=O)N=C2S1 |
SMILES |
CC(C)C1=NN2C(=N)C(=CC3=CN(C4=CC=CC=C43)CCOC5=CC=CC=C5CC=C)C(=O)N=C2S1 |
Canonical SMILES |
CC(C)C1=NN2C(=N)C(=CC3=CN(C4=CC=CC=C43)CCOC5=CC=CC=C5CC=C)C(=O)N=C2S1 |
Origin of Product |
United States |
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